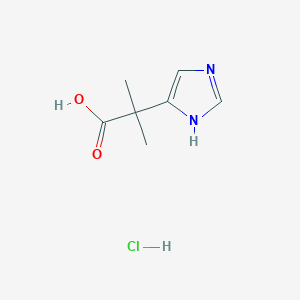

2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride

Beschreibung

2-(1H-Imidazol-4-yl)-2-methylpropanoic acid hydrochloride is a synthetic organic compound featuring an imidazole ring substituted at the 4-position with a branched propanoic acid moiety. The molecular formula is C₇H₁₁ClN₂O₂, with a molecular weight of 214.63 g/mol. Its structure includes a methyl group at the β-carbon of the propanoic acid chain, distinguishing it from related imidazole-containing carboxylic acids. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.

Eigenschaften

IUPAC Name |

2-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-7(2,6(10)11)5-3-8-4-9-5;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCYQTJVRSEMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three key functional groups:

-

Imidazole ring : Aromatic heterocycle with two nitrogen atoms (positions 1 and 3).

-

Carboxylic acid (as hydrochloride salt) : Ionized form enhances solubility in aqueous media.

-

Methyl branch : Steric hindrance at the α-carbon.

Reactions Involving the Carboxylic Acid Group

Imidazole Ring Reactivity

Salt-Specific Behavior

The hydrochloride salt form influences reactivity:

-

Solubility : Enhanced water solubility compared to the free acid .

-

Acid-Base Stability : Degrades under strongly basic conditions (pH > 10) to regenerate free imidazole and HCl .

Hydrolysis Under Basic Conditions

Reaction :

Conditions : Aqueous NaOH (pH 12), 25°C .

Oxidation Pathways

-

Imidazole Ring : Resistant to mild oxidants (e.g., H₂O₂) but forms N-oxide derivatives under strong oxidative conditions (e.g., mCPBA) .

-

Carboxylic Acid : Generally stable but may decarboxylate at high temperatures (>200°C) .

Reduction Pathways

-

Imidazole Ring : Catalytic hydrogenation (H₂/Pd) reduces the ring to dihydroimidazole .

-

Carboxylic Acid : Not directly reducible without prior derivatization (e.g., ester to alcohol via LiAlH₄) .

Intermediate for Bioconjugation

The carboxylic acid group enables peptide coupling via:

Coordination Chemistry

Imidazole’s nitrogen atoms act as ligands for metal ions:

| Metal Ion | Coordination Mode | Application Example |

|---|---|---|

| Cu²⁺ | N3-binding | Catalytic oxidation systems |

| Zn²⁺ | N1-binding | Enzyme mimetics |

Stability and Degradation

-

Thermal Stability : Stable up to 150°C; decomposes at higher temperatures via decarboxylation .

-

Photostability : Susceptible to UV-induced ring opening in aqueous solutions .

Co-Crystal Formation

Co-crystallization with nicotinamide improves solubility and bioavailability, demonstrated in pharmacokinetic studies .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

The compound features an imidazole ring, which is pivotal for its biological activity. It can undergo several chemical reactions, including:

- Oxidation : The imidazole ring can be oxidized to form imidazolones.

- Reduction : Reduction reactions can modify the imidazole structure, potentially altering its biological properties.

- Substitution : The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions of these reactions are crucial for achieving desired transformations and yields.

Chemistry

In chemistry, 2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create various derivatives that can lead to new pharmaceuticals and agrochemicals.

Biology

The compound's imidazole ring is integral to many biologically active molecules. It is valuable for studying enzyme interactions and metabolic pathways due to its ability to mimic natural substrates. Specifically, it has been shown to influence:

- Histidine metabolism : As a derivative of histidine, it may impact amino acid metabolic pathways.

- Signal transduction : It modulates signaling pathways involving purines and other bioactive compounds.

Medicine

In the medical field, derivatives of this compound have shown potential in treating various diseases:

- Antibacterial Activity : It exhibits efficacy against multiple bacterial strains by disrupting cell membranes and interfering with metabolic processes.

- Antitumor Effects : Some studies suggest potential anticancer properties through modulation of cancer cell signaling pathways.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity :

- A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with metabolic processes.

- Antitumor Activity :

- Inflammation Modulation :

Wirkmechanismus

The mechanism of action of 2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects. For example, imidazole-containing compounds can inhibit enzymes involved in bacterial cell wall synthesis, making them effective antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional properties of 2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride with analogous imidazole derivatives:

Key Observations:

Structural Differences: The target compound’s methyl group at the β-carbon increases steric hindrance compared to the α-amino group in L-histidine derivatives . The tetrazole-containing analog exhibits significantly lower solubility due to its bulky chlorotrityl group, limiting its use to non-aqueous reaction systems.

Physicochemical Properties: Solubility: Hydrochloride salts (target, L-histidine) show high water solubility, critical for bioavailability in pharmaceutical formulations. In contrast, the conjugated double bond in (2E)-3-(1-methylimidazol-4-yl)prop-2-enoic acid hydrochloride reduces polarity, favoring organic solvent compatibility. Stability: The α,β-unsaturated system in the (2E)-isomer may confer sensitivity to UV light, unlike the saturated propanoic acid backbone of the target compound.

Synthetic and Functional Insights: The tetrazole analog was synthesized with a 93% yield using solid-phase methods, suggesting robust protocols for complex imidazole derivatives. L-Histidine monohydrochloride is produced via Corynebacterium glutamicum fermentation, highlighting biosynthetic routes for scalable imidazole-carboxylic acid production.

Applications: The target compound’s methyl group and HCl salt make it a candidate for drug intermediates (e.g., analogs of Elafibranor precursors ).

Research Findings and Implications

- Drug Design: The target’s methyl group may improve metabolic stability compared to amino-substituted analogs, which are prone to enzymatic deamination .

- Synthetic Challenges : The β-methyl branch could complicate crystallization, necessitating advanced techniques like SHELXL for structural validation .

- Safety: While L-histidine derivatives are GRAS (Generally Recognized As Safe) , the tetrazole analog and research-only compounds underscore the need for rigorous toxicity profiling of novel imidazole-carboxylic acids.

Biologische Aktivität

2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride is a compound featuring an imidazole ring, which is integral to many biologically active molecules. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its structural characteristics, particularly the imidazole moiety. Imidazole derivatives are known to interact with various biological targets, influencing numerous biochemical pathways.

Target of Action

Imidazole-containing compounds target several biological systems, including:

- Enzymatic pathways : They can act as enzyme inhibitors or substrates.

- Receptor interactions : They may bind to various receptors, influencing physiological responses.

Biochemical Pathways

The compound's imidazole structure allows it to participate in key biochemical processes, such as:

- Histidine metabolism : As a derivative of histidine, it may influence pathways related to amino acid metabolism.

- Signal transduction : It can modulate signaling pathways involving purines and other bioactive compounds.

Pharmacological Properties

Research indicates that this compound exhibits diverse pharmacological effects:

- Antibacterial Activity : Similar imidazole derivatives have shown efficacy against various bacterial strains.

- Antitumor Effects : Some studies suggest potential anticancer properties through modulation of cancer cell signaling.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have explored the biological activity of imidazole derivatives, including this compound. Key findings include:

-

Antimicrobial Activity :

- A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

- Antitumor Activity :

- Inflammation Modulation :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other imidazole-containing compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Histidine | Amino acid involved in protein synthesis | Essential for various metabolic functions |

| Metronidazole | Antibacterial and antiprotozoal | Used in clinical settings for infections |

| Omeprazole | Proton pump inhibitor | Treats acid-related gastrointestinal disorders |

| This compound | Antibacterial, antitumor, anti-inflammatory | Unique structure enhances specificity |

Q & A

Basic: What are the recommended synthetic routes for 2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling imidazole derivatives with α-methylpropanoic acid precursors. Key steps include:

- Retrosynthesis Planning : Use AI-driven tools (e.g., Template_relevance models) to identify feasible pathways, prioritizing one-step routes for efficiency .

- Reagent Selection : Phosphorus oxychloride (POCl₃) is effective for cyclization reactions under controlled temperatures (e.g., 120°C) to form imidazole intermediates .

- Purification : Employ recrystallization using ethanol/water mixtures to isolate the hydrochloride salt, monitored via HPLC for purity ≥95% .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond angles and confirm stereochemistry .

- Spectroscopy : Combine FTIR (to verify carboxylic acid and imidazole functional groups) and ¹H/¹³C NMR (to assign methyl and propanoic acid protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₇H₁₁N₂O₂·HCl, expected m/z 194.06) .

Advanced: How can researchers address discrepancies in purity data between HPLC and elemental analysis?

Methodological Answer:

- Method Cross-Validation : Run parallel analyses using certified reference standards (e.g., EP impurity markers) to rule out column degradation or detector drift .

- Spiking Experiments : Introduce known impurities (e.g., unreacted imidazole) into samples to identify co-elution issues in HPLC .

- Thermogravimetric Analysis (TGA) : Check for hydrate formation (common in hydrochloride salts) that may skew elemental results .

Advanced: What strategies are effective for stabilizing this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acidic buffers (pH 3-4) minimize imidazole ring hydrolysis .

- Lyophilization : For long-term storage, lyophilize the compound to prevent hydrate formation, which alters solubility and reactivity .

- Excipient Screening : Co-formulate with cyclodextrins to enhance thermal stability in aqueous solutions .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with histamine receptors (e.g., H₃/H₄), leveraging homology models from related imidazole derivatives .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., pKa of the carboxylic acid group) influencing bioavailability .

- ADMET Prediction : Tools like SwissADME assess permeability and metabolic pathways, guiding in vitro assay design .

Advanced: How does the hydrochloride salt form impact crystallization behavior compared to freebase or other salts?

Methodological Answer:

- Polymorph Screening : Use solvent-drop grinding with ethanol, acetonitrile, or THF to identify stable polymorphs. Hydrate forms (common in hydrochlorides) require controlled humidity during crystallization .

- Single-Crystal Analysis : Compare unit cell parameters (via SHELXL) to freebase structures, noting chloride ion positioning’s effect on lattice energy .

- Dissolution Testing : Evaluate salt vs. freebase solubility in biorelevant media (e.g., FaSSIF) to correlate crystal form with bioavailability .

Advanced: What protocols are recommended for detecting trace impurities in this compound?

Methodological Answer:

- HPLC Method Development : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min) and UV detection at 254 nm. Validate against EP impurity standards (e.g., related imidazole byproducts) .

- LC-MS/MS : Identify low-abundance impurities (e.g., methyl ester derivatives) via fragmentation patterns .

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure compliance with hydrate specifications .

Advanced: How can researchers resolve conflicting bioactivity data across cell-based assays?

Methodological Answer:

- Assay Standardization : Use a common cell line (e.g., HEK-293 transfected with H₃ receptors) and normalize to positive controls (e.g., histamine dihydrochloride) .

- Metabolic Stability Testing : Pre-incubate compounds with liver microsomes to account for CYP450-mediated degradation masking activity .

- Redundancy in Replicates : Perform triplicate runs with blinded analysis to minimize operator bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.